molecular formula C4H4FNO2S2 B2630556 4-Methyl-1,3-thiazole-2-sulfonyl fluoride CAS No. 1935953-45-9

4-Methyl-1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B2630556
CAS No.: 1935953-45-9
M. Wt: 181.2
InChI Key: RPEBSLCVNSRARR-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H4FNO2S2 and a molecular weight of 181.21 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

The synthesis of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride typically involves the reaction of 4-methylthiazole with sulfonyl fluoride reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Methyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-1,3-thiazole-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

4-Methyl-1,3-thiazole-2-sulfonyl fluoride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of both the thiazole ring and the sulfonyl fluoride group, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-1,3-thiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FNO2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEBSLCVNSRARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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